2-(4-Chlorophenoxy)oxolane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)oxolane can be achieved through several methods:
Epoxidation Reaction: One method involves the epoxidation of 4-chlorophenoxybenzaldehyde using sulfur ylide.
Reduction and Cyclization: Another approach involves the reduction of 2-halo-1-(4-chlorophenoxy)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium peroxymonosulfate (KHSO5) are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of this compound.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxirane derivatives, reduced compounds, and substituted phenoxy derivatives .
Scientific Research Applications
2-(4-Chlorophenoxy)oxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF):
2-Methyloxolane: A bio-based solvent with similar chemical properties but different applications.
Uniqueness
2-(4-Chlorophenoxy)oxolane is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
61632-62-0 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)oxolane |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6,10H,1-2,7H2 |
InChI Key |
ZXKMZOCUGDYZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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